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Compound of Interest |

Compound Name: LASSBI0-1829 HCI
CAS No.: 1807810-16-7
Cat. No.: B608480

Executive Summary: The Selectivity Paradox

LASSBIi0-1829 HCl is an orally active 7-azaindole N-acylhydrazone originally developed as an
anti-inflammatory agent targeting IKK2 (Inhibitor of nuclear factor

B kinase subunit beta). However, subsequent profiling reveals it is a multi-kinase inhibitor.

Critical Insight: LASSBIi0-1829 HCI inhibits ROCK1 and ROCK2 (Rho-associated protein
kinases) with higher potency than it inhibits IKK2. Researchers using this compound to study
NF-

B signaling must control for off-target cytoskeletal effects mediated by ROCK inhibition.

Quick Profile

© 2026 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b608480?utm_src=pdf-interest
https://www.benchchem.com/product/b608480?utm_src=pdf-body
https://www.benchchem.com/product/b608480?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Feature Specification

Chemical Class N-acylhydrazone (NAH); 7-azaindole derivative
IKK2 (IKK

Nominal Target
)

Primary Off-Targets ROCK1, ROCK2

ATP-competitive inhibition (Type I/1l kinase
inhibitor)

Mechanism

Anti-inflammatory research; Polypharmacology

Key Application (Dual NF-

B/Rho pathway modulation)

Quantitative Selectivity Profile

The following data aggregates biochemical IC

values from available structure-activity relationship (SAR) studies. Note the inversion of
potency: the "off-targets” are inhibited more potently than the "primary" target.

Table 1: Biochemical Potency Comparison
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Kinase Target

IC

(uM)

Functional Consequence
of Inhibition

ROCK1

1.74

Actin cytoskeleton
destabilization; Reduced cell

migration.

ROCK2

2.90

Regulation of focal adhesions;

Smooth muscle relaxation.

IKK2 (IKK

)

3.80

Blockade of NF-

B (p65) nuclear translocation;
Reduced cytokine (TNF-

, IL-1

) expression.

p38

MAPK

>10.0

Note: Structurally related
analog LASSBIi0-1824 is a
potent p38 inhibitor. LASSBio-
1829 shows reduced affinity
but should be monitored at

high concentrations (>10 uM).

Interpretation: At a standard screening concentration of 5 uM, LASSBio-1829 HCI will
significantly inhibit ROCK1/2 (>80% inhibition) while only moderately inhibiting IKK2 (~60%

inhibition).

Comparative Analysis: Alternatives for Pathway

Dissection
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If your goal is to study specific signaling pathways without cross-talk, LASSBio-1829 HCI may
not be the optimal probe. Use the following alternatives for high-fidelity pathway validation.

Table 2: LASSBio-1829 HCI Selective S lard

_ TPCA-1 (IKK2 Y-27632 (ROCK
Feature LASSBI0-1829 HCI
Standard) Standard)
] Multi-Kinase IKK2 (IKK
Primary Target ROCK1 / ROCK2
(ROCKI/IKK) )
Selectivity Low (Promiscuous) High (>100x vs IKK1) Moderate (Hits PRK2)
Potency (IC
~1.7-3.8 uM 18 nM ~0.8-1.0 uM
)
Polypharmacology Specific NF- Specific
Use Case research; Multi-target Cytoskeleton/Migratio
drug design B pathway dissection n studies

Mechanistic Visualization

The following diagram illustrates the dual-pathway interference of LASSBi0-1829 HCI. It blocks
both the inflammatory NF-

B pathway and the cytoskeletal Rho/ROCK pathway, leading to confounding phenotypic results
(e.g., reduced migration could be due to either pathway).
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Caption: Dual-inhibition mechanism. LASSBIi0-1829 HCI simultaneously blocks inflammatory
signaling (IKK2) and cytoskeletal dynamics (ROCK), creating a "polypharmacological”
phenotype.

Experimental Protocols: Validating Selectivity

To confirm if the effects observed in your model are due to IKK2 or ROCK inhibition, you must
perform a biomarker deconvolution assay.
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Protocol: Differential Phosphorylation Western Blot

Objective: Distinguish between IKK2-driven and ROCK-driven effects in cells treated with
LASSBi0-1829 HCI.

Materials:
e Cell Line: HeLa or RAW 264.7 (macrophages).
e Stimulus: TNF-

(20 ng/mL) for IKK2; LPA (Lysophosphatidic acid) or FBS for ROCK.
o Antibodies: Anti-p-I

B

(Ser32/36) and Anti-p-MYPTL1 (Thr696).
Workflow:
e Seed Cells: Plate cells in 6-well plates and serum-starve for 12 hours.

e Pre-treatment: Treat cells for 1 hour with:

[e]

Vehicle (DMSO)

(¢]

LASSBIi0-1829 HCI (Low dose: 1 uM, High dose: 10 uM)

[¢]

TPCA-1 (0.5 uM) - Positive Control for IKK2

[¢]

Y-27632 (10 uM) - Positive Control for ROCK
e Stimulation: Add TNF-

(for NF-
B) or LPA (for ROCK) for 15-30 minutes.

e Lysis & Blotting: Lyse cells using RIPA buffer with phosphatase inhibitors.

© 2026 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b608480?utm_src=pdf-body
https://www.benchchem.com/product/b608480?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e Analysis:
o IKK2 Activity: Measure p-I

B
levels.

o ROCK Activity: Measure p-MYPTL1 levels.
Self-Validating Result Interpretation:
e If LASSBIi0-1829 (5 pM) reduces p-MYPT1 but TPCA-1 does not

The effect is ROCK-mediated.
o If LASSBI0-1829 reduces p-I

B

similarly to TPCA-1

The effect is IKK2-mediated.

o Expected Result: LASSBIio-1829 will likely reduce both markers, confirming its dual nature.

Decision Logic: When to Use LASSBI0-1829 HCI

Use the flowchart below to determine if this compound fits your research needs.
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Select Inhibitor for Study

Is the goal to study
pure NF-kB signaling?

Is the goal to study
multi-target anti-inflammatory
effects (Polypharmacology)?

Use TPCA-1 or BMS-345541
(High Selectivity)

No (Studying Cytoskeleton only)

Use LASSBI0-1829 HCI Use Y-27632 or Fasudil
(Dual IKK2/ROCK Inhibition) (ROCK Selective)

Click to download full resolution via product page

Caption: Selection logic for kinase inhibitors based on experimental intent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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